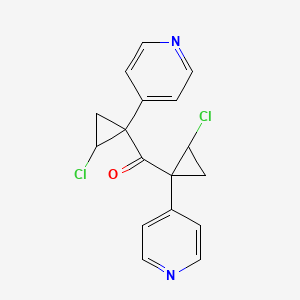
2-Chloro-4-pyridylcyclopropylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-pyridylcyclopropyl ketone is a chemical compound that has garnered significant interest in scientific research due to its unique structure and diverse range of applications. This compound is characterized by a cyclopropyl ketone moiety attached to a pyridine ring substituted with a chlorine atom at the second position. Its molecular formula is C10H8ClNO, and it is known for its stability and reactivity, making it a valuable compound in various fields of study .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-pyridylcyclopropyl ketone typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 2-chloro-4-pyridinecarboxaldehyde with diazomethane in the presence of a catalyst such as copper(I) chloride. This reaction proceeds under mild conditions and yields the desired cyclopropyl ketone .
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-pyridylcyclopropyl ketone can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of palladium-catalyzed cross-coupling reactions with aryl boronic acids and acyl chlorides is also explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-pyridylcyclopropyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted pyridylcyclopropyl ketones.
Scientific Research Applications
2-Chloro-4-pyridylcyclopropyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-4-pyridylcyclopropyl ketone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with key cellular processes .
Comparison with Similar Compounds
- 2-Chloro-3-pyridylcyclopropyl ketone
- 2-Bromo-4-pyridylcyclopropyl ketone
- 2-Chloro-4-pyridylmethyl ketone
Comparison: 2-Chloro-4-pyridylcyclopropyl ketone is unique due to the presence of the cyclopropyl ketone moiety, which imparts distinct reactivity and stability compared to other similar compounds. The chlorine substitution at the second position of the pyridine ring also contributes to its unique chemical properties, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C17H14Cl2N2O |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
bis(2-chloro-1-pyridin-4-ylcyclopropyl)methanone |
InChI |
InChI=1S/C17H14Cl2N2O/c18-13-9-16(13,11-1-5-20-6-2-11)15(22)17(10-14(17)19)12-3-7-21-8-4-12/h1-8,13-14H,9-10H2 |
InChI Key |
AQWTVGLLLDICEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=NC=C2)C(=O)C3(CC3Cl)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















